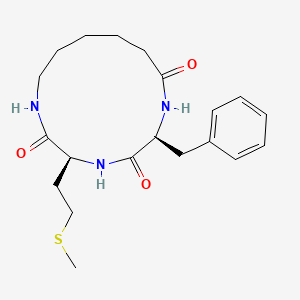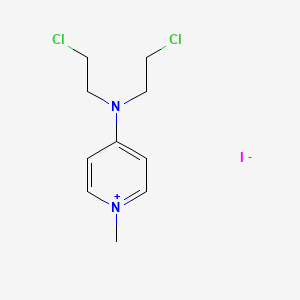
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide is a chemical compound known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridinium ring substituted with a bis(2-chloroethyl)amino group and a methyl group, with iodide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide typically involves the reaction of 4-(bis(2-chloroethyl)amino)pyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-chloroethyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its structural similarity to known alkylating agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide involves the alkylation of nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide is unique due to its specific structural features, such as the presence of a pyridinium ring and a methyl group
Propiedades
Número CAS |
73840-38-7 |
|---|---|
Fórmula molecular |
C10H15Cl2IN2 |
Peso molecular |
361.05 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-1-methylpyridin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C10H15Cl2N2.HI/c1-13-6-2-10(3-7-13)14(8-4-11)9-5-12;/h2-3,6-7H,4-5,8-9H2,1H3;1H/q+1;/p-1 |
Clave InChI |
FGMBBQFCTNWYTA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)N(CCCl)CCCl.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



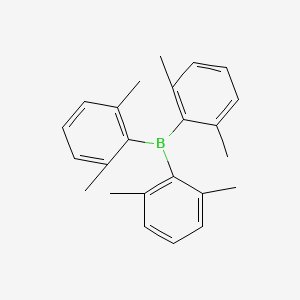
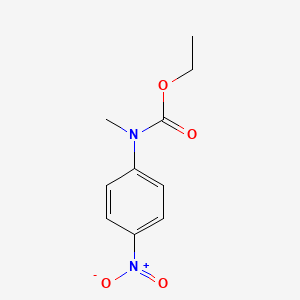
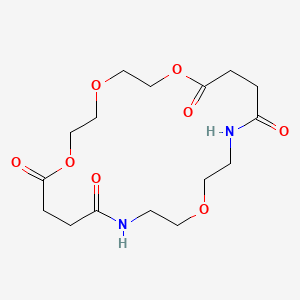

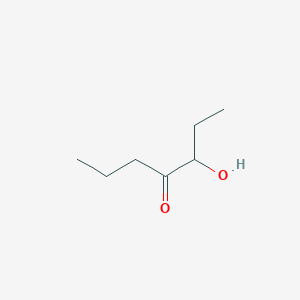
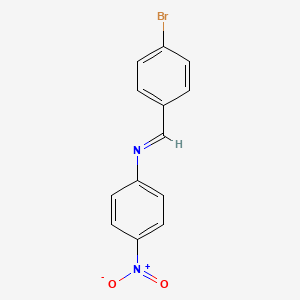
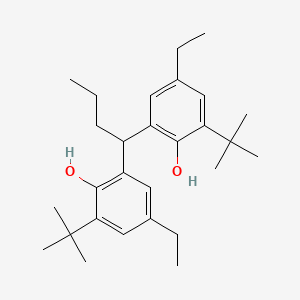
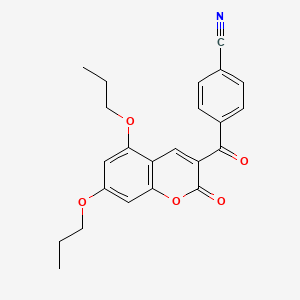
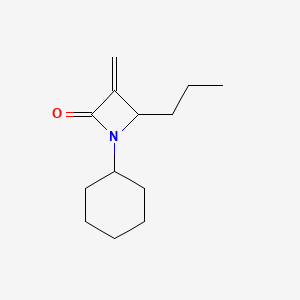
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
